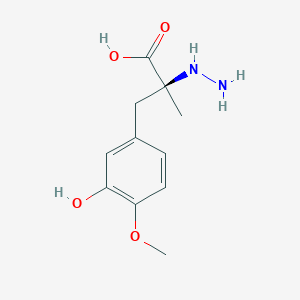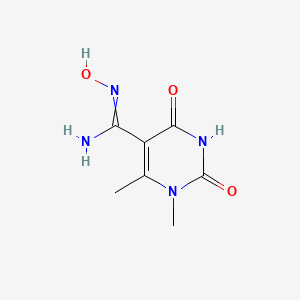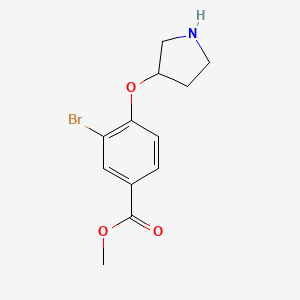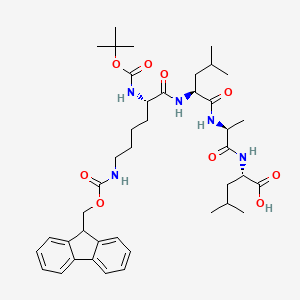
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
“(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid” is a complex organic compound. It appears to be related to 3-Hydroxy-4-methoxyphenylacetic acid1, which is a derivative of hydroxycinnamic acid2. However, the specific compound you’re asking about has additional functional groups, including a hydrazino group and a methylpropanoic acid group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydrazino group could potentially be involved in reactions with carbonyl compounds, while the carboxylic acid group could participate in reactions with bases or other acids. However, without specific information on this compound, it’s difficult to predict its reactivity with certainty.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxylic acid and hydrazino groups could impact its solubility in different solvents. However, without specific information on this compound, it’s difficult to predict its physical and chemical properties with certainty.
Applications De Recherche Scientifique
Cancer Research and Anticancer Potential
Hydrazine derivatives, including compounds structurally related to (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, have been evaluated for their carcinogenic action and potential anticancer properties. Tóth (1994) highlighted that hydrazines, including derivatives used in drug therapy, are considered animal carcinogens and have been associated with cancer development upon exposure Tóth, B. (1994). Furthermore, cinnamic acid derivatives, which share a phenylpropanoid framework with the compound , have shown potential as traditional and synthetic antitumor agents De, P., Baltas, M., & Bedos-Belval, F. (2011).
Antioxidant Activity
Compounds with hydroxycinnamates structure, similar to that of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, exhibit notable in vitro and in vivo antioxidant activities. Shahidi and Chandrasekara (2010) discussed how hydroxycinnamates, found in various food groups, show antioxidant activity by scavenging different radicals and acting as chain-breaking antioxidants Shahidi, F., & Chandrasekara, A. (2010).
Pharmacological Applications
Caffeic acid derivatives, including analogs with structural similarities to the target compound, have been explored for their broad spectrum of biological activities and potential therapeutic applications. Silva et al. (2014) provided an overview of the therapeutic potential of caffeic acid and its derivatives, highlighting their antioxidant properties and applications in disease management associated with oxidative stress Silva, T., Oliveira, C., & Borges, F. (2014).
Metabolism and Bioavailability
Research on the metabolism and bioavailability of related compounds, such as epicatechin, provides insights into the absorption, distribution, excretion, and metabolic pathways of polyphenols, which can be relevant for understanding the behavior of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid in biological systems Borges, G., Ottaviani, J. I., van der Hooft, J. V. D., Schroeter, H., & Crozier, A. (2017).
Orientations Futures
The future research directions involving this compound could include studying its synthesis, reactivity, and potential applications in fields like medicinal chemistry or materials science. However, without specific information on this compound, it’s difficult to predict what these future directions might be.
Propriétés
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMNEYYTAHRJU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
1361017-74-4 | |
| Record name | 4-O-Methyl carbidopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-METHYL CARBIDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)





![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)